(1R,2S,5S)-methyl 3-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
Description
The compound (1R,2S,5S)-methyl 3-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate is a bicyclic proline derivative with a rigid 3-azabicyclo[3.1.0]hexane core. Key structural features include:
- Stereochemistry: The (1R,2S,5S) configuration defines the spatial arrangement of the bicyclic system.
- Substituents: A methyl ester at position 2, a tert-butoxycarbonyl (Boc)-protected aminoacyl group at position 3, and 6,6-dimethyl groups on the bicyclohexane ring.
- Synthesis: Prepared via coupling of methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate with (S)-2-((tert-Boc)amino)-3,3-dimethylbutanoic acid using HATU/DIPEA in DMF/CH₃CN .
This compound serves as a critical intermediate in drug discovery, particularly for protease inhibitors targeting hepatitis C virus (HCV) and SARS-CoV-2 .

Properties
IUPAC Name |
methyl (1R,2S,5S)-3-[(2S)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O5/c1-18(2,3)14(21-17(25)27-19(4,5)6)15(23)22-10-11-12(20(11,7)8)13(22)16(24)26-9/h11-14H,10H2,1-9H3,(H,21,25)/t11-,12-,13-,14+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAMRGOONZYOCL-XDQVBPFNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)OC(C)(C)C)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)NC(=O)OC(C)(C)C)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 382.49 g/mol. Its structure features a bicyclic framework that is characteristic of various bioactive compounds, enhancing its potential for therapeutic applications.
Synthesis of Drug Intermediates
One of the primary applications of this compound is as an intermediate in the synthesis of pharmaceutical agents. It has been identified as a precursor in the synthesis of Edoxaban, an oral anticoagulant used for the treatment of thromboembolic disorders. The compound's structural features facilitate the formation of key intermediates necessary for the production of Edoxaban and similar drugs .
| Compound | Role | Application |
|---|---|---|
| (1R,2S,5S)-methyl 3-... | Drug Intermediate | Precursor for Edoxaban synthesis |
Therapeutic Potential
Research indicates that compounds with similar structural motifs exhibit various biological activities, including anti-inflammatory and analgesic properties. The unique bicyclic structure may contribute to its interaction with biological targets, making it a candidate for further investigation in drug development .
Synthesis Methodologies
Several studies have documented efficient methodologies for synthesizing (1R,2S,5S)-methyl 3-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate. For instance, one method involves the reaction of tert-butyl N-(1R,2S,5S)-amino acids with appropriate acylating agents under controlled conditions to achieve high yields and purity .
Pharmacological Studies
Pharmacological studies have begun to explore the bioactivity of related compounds derived from this structure. For example, studies on related azabicyclic compounds have shown promise in modulating various biological pathways relevant to disease processes such as thrombosis and inflammation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The table below highlights key structural analogs, focusing on substituents, stereochemistry, and molecular properties:
Key Differences and Implications
Stereochemistry
- The (1R,2S,5S) configuration in the target compound ensures optimal spatial alignment for binding proteases like HCV NS3/4A and SARS-CoV-2 Mpro. In contrast, the (1S,2S,5R) isomer () exhibits reduced activity due to mismatched stereoelectronic interactions .
Substituent Effects
- Boc Protection : The Boc group enhances solubility and stability during synthesis. Its removal (e.g., in ’s carboxylic acid derivative) is critical for generating active metabolites .
- Halogenation : Dichloro substitution () increases electrophilicity but reduces metabolic stability compared to dimethyl groups .
- Side Chain Diversity : Sch 503034 and boceprevir incorporate bulky hydrophobic groups (e.g., cyclohexyl, trifluoroacetyl) to enhance protease binding affinity .
Role in Antiviral Drug Development
- HCV Protease Inhibitors : The bicyclohexane core in Sch 503034 achieves a buried surface area of 450 Ų in the NS3/4A active site, contributing to its picomolar affinity .
- SARS-CoV-2 Mpro Inhibitors : Derivatives of the target compound (e.g., ’s C23H39N5O5) show IC₅₀ values <100 nM in enzymatic assays, with docking scores (-9.2 kcal/mol) superior to repurposed drugs like lopinavir .
Q & A
Q. What are the optimal synthetic routes for achieving high stereochemical purity in this bicyclo[3.1.0]hexane derivative?
The synthesis of this compound requires careful stereochemical control, particularly at the (1R,2S,5S) bicyclo core and the (S)-configured tert-butoxycarbonyl (Boc)-protected amino group. Key steps include:
- Boc Deprotection : Use of HCl in 1,4-dioxane or DCM for Boc removal, as demonstrated in analogous bicyclo systems (97% yield achieved in similar reactions) .
- Cyclopropanation : Strategies like intramolecular cyclization or transition-metal-catalyzed reactions to form the bicyclo[3.1.0]hexane scaffold.
- Chiral Auxiliaries : Employ (S)-2-amino-3,3-dimethylbutanoic acid derivatives to ensure enantiomeric fidelity at the valine-like side chain.
Q. Table 1: Representative Synthetic Yields for Key Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Boc Deprotection | 4M HCl in 1,4-dioxane | 97 | |
| Esterification | DCC/DMAP, CH₂Cl₂ | 85–90 |
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δH 1.2–1.4 ppm for tert-butyl groups, δC ~170 ppm for carbonyls) to verify stereochemistry and substituent placement .
- HPLC-MS : Reverse-phase HPLC with C18 columns and ESI-MS to assess purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z ~505) .
- X-ray Crystallography : For unambiguous confirmation of the bicyclo core geometry and stereocenters, if crystalline derivatives are obtainable .
Advanced Research Questions
Q. How can conflicting NMR data for the bicyclo[3.1.0]hexane core be resolved?
The rigid bicyclic structure may lead to complex splitting patterns or overlapping signals. Methodological solutions include:
- Variable Temperature NMR : To reduce conformational mobility and simplify splitting (e.g., at –40°C) .
- 2D-COSY/NOESY : Identify through-space correlations between axial/equatorial protons to confirm ring geometry .
- Isotopic Labeling : Introduce ¹³C labels at key positions (e.g., carbonyls) to enhance signal resolution .
Example Conflict : In , the compound’s InChI identifier suggests axial/equatorial proton distinctions that may overlap in standard ¹H NMR. NOESY correlations between the methyl groups (δH 1.1–1.3 ppm) and the bicyclo protons can resolve ambiguities .
Q. What experimental strategies mitigate degradation of the tert-butoxycarbonyl (Boc) group under physiological conditions?
The Boc group is susceptible to acidic or enzymatic hydrolysis. Stability studies should include:
- pH-Dependent Kinetics : Incubate the compound in buffers (pH 1–9) and monitor Boc cleavage via HPLC at 37°C. For example, at pH < 3, >90% degradation occurs within 24 hours .
- Stabilization Approaches :
- Prodrug Design : Replace the methyl ester with a more stable prodrug moiety (e.g., pivaloyloxymethyl).
- Encapsulation : Use liposomal formulations to shield the Boc group from enzymatic attack .
Q. Table 2: Boc Stability Under Simulated Gastric Conditions (pH 2.0)
| Time (h) | % Intact Compound | Degradation Product |
|---|---|---|
| 0 | 100 | – |
| 6 | 78 | Tert-butyl alcohol |
| 24 | 12 | Free amine derivative |
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Docking Studies : Use software like AutoDock Vina to model binding to serine proteases or GPCRs, leveraging the bicyclo core’s rigidity as a conformational lock .
- MD Simulations : Simulate 100-ns trajectories in explicit solvent to assess stability of the tert-butyl group in hydrophobic binding pockets .
- QM/MM Calculations : Evaluate the energy barrier for Boc cleavage in enzymatic active sites (e.g., esterases) .
Q. What are the challenges in scaling up the synthesis while maintaining stereochemical fidelity?
- Catalyst Optimization : Replace stoichiometric chiral auxiliaries with asymmetric catalysis (e.g., Rh-catalyzed cyclopropanation) to reduce waste .
- Purification : Use simulated moving bed (SMB) chromatography for large-scale separation of diastereomers .
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress and intermediate stereochemistry .
Q. How does the compound’s logP affect its pharmacokinetic profile, and what structural modifications improve bioavailability?
- logP Determination : Experimental shake-flask method (logP ~3.5) indicates moderate lipophilicity, suggesting limited aqueous solubility.
- Modifications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
